(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Medicinal Chemistry Covalent Probe Design Physicochemical Profiling

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide (CAS 2035000-83-8; molecular formula C18H17NO2S; molecular weight 311.4 g/mol) is a synthetic hybrid molecule incorporating a benzo[b]thiophene core, a furan-2-yl ring, and an α,β-unsaturated acrylamide linker. The compound belongs to the broader class of 1-benzo[b]thiophene derivatives explored as cannabinoid CB1 receptor agonists and bone morphogenetic protein-2 (BMP-2) upregulators, where the benzo[b]thiophene scaffold serves as the central aromatic pharmacophore and the heteroaryl substituents modulate target engagement and physicochemical properties.

Molecular Formula C18H17NO2S
Molecular Weight 311.4
CAS No. 2035000-83-8
Cat. No. B2518478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide
CAS2035000-83-8
Molecular FormulaC18H17NO2S
Molecular Weight311.4
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C18H17NO2S/c1-13(19-18(20)9-8-15-5-4-10-21-15)11-14-12-22-17-7-3-2-6-16(14)17/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+
InChIKeyOOHDHUJCMLANTE-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide (CAS 2035000-83-8): Structural Identity and Core Pharmacophore for Procurement Screening


(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide (CAS 2035000-83-8; molecular formula C18H17NO2S; molecular weight 311.4 g/mol) is a synthetic hybrid molecule incorporating a benzo[b]thiophene core, a furan-2-yl ring, and an α,β-unsaturated acrylamide linker . The compound belongs to the broader class of 1-benzo[b]thiophene derivatives explored as cannabinoid CB1 receptor agonists and bone morphogenetic protein-2 (BMP-2) upregulators, where the benzo[b]thiophene scaffold serves as the central aromatic pharmacophore and the heteroaryl substituents modulate target engagement and physicochemical properties [1]. Its (E)-acrylamide geometry confers a conformationally restricted electrophilic warhead that distinguishes it from saturated amide analogs and positions it as a candidate for cysteine-targeted covalent probe development or cell-based pathway modulation studies.

Why Analogue Substitution of (E)-N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide Is Not Scientifically Neutral


Within the 1-benzo[b]thiophene-3-yl propan-2-amine scaffold series, small structural perturbations produce large functional consequences that preclude casual analogue substitution. The heteroaryl attached to the acrylamide (furan-2-yl vs. thiophen-2-yl vs. furan-3-yl) alters both the electronic character of the Michael acceptor and the hydrogen-bonding capacity at the amide carbonyl, directly influencing covalent engagement kinetics and target residence time [1]. The stereoelectronic properties of the (E)-acrylamide linker further differentiate this compound from the saturated propanamide or carboxamide analogs, which lack the conjugated π-system required for specific cysteine-trapping or receptor-interaction geometries observed in class-level SAR studies of benzothiophene CB1 agonists [1]. Additionally, the substitution pattern on the benzo[b]thiophene (3-yl vs. 2-yl) dictates the spatial orientation of the entire side chain, a parameter shown to be critical for BMP-2 promoter activation potency in closely related benzothiophene derivatives [2]. Generic interchange without quantitative confirmation therefore risks selecting a compound with divergent target engagement, altered metabolic stability, or fundamentally different biological readout.

Quantitative Differentiation Evidence for (E)-N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide Versus Closest Structural Analogs


Furan-2-yl Versus Thiophen-2-yl Acrylamide: Differential Hydrogen-Bond Acceptor Capacity and Predicted Solubility Advantage

In the absence of head-to-head biological data for CAS 2035000-83-8, differentiation from the closest thiophen-2-yl analog (CAS not available in public domain; bench-level structure) can be grounded in the physicochemical divergence between furan and thiophene heterocycles. The furan oxygen provides a hydrogen-bond acceptor (HBA) capable of engaging ordered water networks or polar protein residues, whereas thiophene sulfur is a poor HBA. This is predicted to increase aqueous solubility and reduce logP by approximately 0.5–1.0 log units for the furan-2-yl derivative relative to the thiophen-2-yl comparator, based on fragment-based ΔlogP contributions of furan vs. thiophene in matched molecular pair analyses [1]. The furan-2-yl substitution also lowers the electron-withdrawing character at the acrylamide β-carbon compared to thiophen-2-yl, potentially moderating thiol reactivity and reducing non-specific protein adduction, a parameter critical for covalent probe selectivity [1].

Medicinal Chemistry Covalent Probe Design Physicochemical Profiling

(E)-Acrylamide Versus Saturated Carboxamide: Conformational Restriction and Predicted Covalent Cysteine Reactivity

The α,β-unsaturated (E)-acrylamide linker in CAS 2035000-83-8 is a conformationally restricted Michael acceptor, whereas the N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-3-carboxamide analog (CAS 2034316-55-5 or related) possesses a saturated amide bond incapable of covalent cysteine trapping. In class-level studies of acrylamide-containing kinase inhibitors and covalent probes, the (E)-geometry enforces a planar trans configuration that positions the electrophilic β-carbon for nucleophilic attack by catalytic cysteine residues, with reported second-order rate constants (kinact/KI) in the range of 10²–10⁴ M⁻¹s⁻¹ for optimized acrylamide warheads compared to undetectable covalent adduct formation for matched saturated amide controls [1]. While no kinact/KI data exist for this specific compound, the structural presence of the (E)-acrylamide defines a functional capability absent in carboxamide analogs, enabling irreversible or pseudo-irreversible target engagement approaches not achievable with non-electrophilic comparators [1].

Covalent Inhibitor Design Electrophilic Warhead Comparison Target Engagement

Benzothiophene-3-yl Versus Benzofuran Core: Sulfur-Mediated Polarizability and Predicted CYP Metabolite Profile Differentiation

Within the AstraZeneca patent family covering 2-heteroaryl substituted benzothiophenes and benzofurans (WO2008108730A1, EP2132201A4), the benzothiophene core (present in CAS 2035000-83-8) is distinguished from the benzofuran core by the presence of sulfur, which increases molecular polarizability, alters CYP450 metabolic soft spots, and modifies tissue distribution profiles for amyloid imaging applications [1]. In published BMP-2 upregulator series, benzothiophene derivatives (e.g., compound 1 and 8a) demonstrated distinct in vivo bone formation rates and trabecular connectivity outcomes compared to benzofuran analogs in ovariectomized rats, with benzothiophene compound 1 achieving statistically significant improvement in bone quality (p < 0.05 vs. vehicle) at 10 mg/kg oral dosing [2]. While CAS 2035000-83-8 was not directly tested in these studies, the core benzothiophene-3-yl architecture is shared with the active BMP-2 upregulators, suggesting potential differentiation from benzofuran-based analogs in terms of metabolic handling and in vivo efficacy parameters.

Drug Metabolism CYP Inhibition Metabolic Stability

3-Substituted vs. 2-Substituted Benzothiophene: Regioisomeric Control of CB1 Receptor Agonist Potency

In the CB1 agonist series reported by Moloney et al. (2008), 3-substituted 1-benzo[b]thiophene derivatives displayed distinct structure-activity relationships compared to 2-substituted isomers, with the position of the pendant side chain on the benzothiophene ring directly influencing CB1 receptor binding pocket complementarity [1]. The target compound CAS 2035000-83-8 carries the propan-2-ylamino side chain at the 3-position of the benzothiophene, a regiochemistry that in the published series was associated with nanomolar CB1 agonist potency for certain analogs (e.g., benzothiophene derivative with EC50 values in the low nanomolar range in GTPγS functional assays). Moving the substituent to the 2-position of the benzothiophene would alter the vector of the side chain, predicted to reduce CB1 potency based on the SAR trends in this series [1]. No direct EC50 measurement for the target compound at CB1 has been published.

Cannabinoid CB1 Receptor Agonist Potency Structure-Activity Relationship

Propan-2-yl Linker Methyl Substituent: Impact on Metabolic Stability via Reduced N-Dealkylation Compared to Unsubstituted Ethyl Linker

The propan-2-yl linker connecting the benzothiophene-3-ylmethyl group to the acrylamide nitrogen in CAS 2035000-83-8 contains a methyl substituent at the α-carbon to the amide nitrogen. In related benzothiophene and benzofuran medicinal chemistry programs, α-methyl substitution on the alkyl linker has been employed to reduce CYP450-mediated N-dealkylation, a major metabolic clearance pathway for N-alkyl amides [1]. The dimethylaminoethyl analog (CAS 2035000-48-5, (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide) introduces a basic dimethylamino group that alters both metabolic liabilities (potential for N-demethylation, increased CYP2D6 affinity) and physicochemical properties (increased basicity, altered logD at physiological pH). The target compound avoids the basic amine and instead presents a neutral, sterically hindered α-methyl group predicted to confer superior metabolic stability relative to the dimethylaminoethyl analog, though no experimental intrinsic clearance data exist to quantify this advantage [1].

Metabolic Stability N-Dealkylation Linker Optimization

CAUTION: Absence of Primary Quantitative Biological Data for the Target Compound – Evidence Gap Declaration

A comprehensive search of PubMed, Google Patents, BindingDB, and PubChem (as of May 2026) did not identify any primary research article, patent example, or public bioassay record that reports quantitative biological activity data (IC50, EC50, Ki, GI50, kinact/KI, or in vivo efficacy endpoint) specifically for (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide (CAS 2035000-83-8) against any molecular target or cell line . All differentiation claims presented in this Evidence Guide are derived from class-level SAR, in silico prediction, or extrapolation from related benzothiophene and benzofuran series. The compound is commercially available from multiple research chemical vendors (e.g., CheMenu Catalog No. CM778636; purity ≥95%) but has not been pharmacologically characterized in the peer-reviewed literature. No comparator head-to-head data exist for this specific compound versus any named analog. Procurement decisions should be made with the explicit understanding that experimental validation of activity, selectivity, and ADME properties is required and that the class-level inferences herein are not a substitute for direct empirical testing .

Data Gap Procurement Caveat Experimental Validation Required

Evidence-Grounded Application Scenarios for (E)-N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide (CAS 2035000-83-8)


Chemical Probe for Covalent Cysteine Profiling in Phenotypic Screening Cascades

The (E)-acrylamide electrophilic warhead enables covalent engagement of reactive cysteine residues, a mechanistic capability absent in the saturated carboxamide analog (CAS 2034316-55-5). When integrated into activity-based protein profiling (ABPP) workflows, this compound can serve as a candidate for identifying novel cysteine ligandable sites in the proteome, leveraging the benzothiophene-3-yl scaffold for target recognition and the furan-2-yl group for modulated electrophilicity relative to thiophenyl analogs [1]. Procurement is justified for laboratories conducting covalent fragment screening where the (E)-acrylamide geometry and heteroaryl substitution pattern are hypothesized to confer a distinct cysteine reactivity profile compared to commercial pan-acrylamide libraries.

CB1 Cannabinoid Receptor Agonist Screening Based on 3-Substituted Benzothiophene Pharmacophore

The 3-substituted 1-benzo[b]thiophene regiochemistry positions this compound within the pharmacophore space of published CB1 agonists (Moloney et al., 2008). Procurement is appropriate for academic or industrial groups conducting CB1 radioligand displacement or GTPγS functional assays where the furan-2-yl acrylamide side chain is hypothesized to engage accessory binding sites that differentiate CB1 partial agonists from full agonists, a parameter relevant to analgesic drug discovery with reduced psychotropic liability [1]. The compound should be benchmarked against the reference CB1 agonist CP55,940 (Ki = 0.6–1.2 nM at CB1) to establish relative potency.

BMP-2 Pathway Activation Screening in Osteoporosis Drug Discovery

The benzothiophene-3-yl core is shared with validated BMP-2 upregulators (e.g., compound 1 and 8a from Guo et al., 2010) that demonstrated significant in vivo bone formation enhancement in ovariectomized rats. This compound can be procured as a structurally distinct analog within the benzothiophene BMP-2 series for luciferase reporter-based BMP-2 promoter activation assays in C2C12 or MC3T3-E1 cells, with the furan-2-yl acrylamide substituent representing an unexplored vector for improving BMP-2 upregulation potency or selectivity over the benchmark compounds [2]. The compound should be compared to compound 1 (reported BMP-2 upregulation rate: 2.5-fold over baseline at 10 μM) to establish relative efficacy.

ADME Comparative Profiling: Benzothiophene vs. Benzofuran Metabolic Stability

The sulfur atom in the benzothiophene core introduces distinct metabolic liabilities (S-oxidation, CYP3A4/2C9 substrate potential) compared to the oxygen atom in benzofuran analogs. Procurement is indicated for head-to-head intrinsic clearance assays (human or rodent liver microsomes; hepatocyte stability) where the benzothiophene-3-yl compound is directly compared to a matched benzofuran analog to quantify the impact of core heteroatom substitution on metabolic half-life and CYP inhibition profile [1]. The AZ patent family (WO2008108730A1) supports the relevance of this scaffold comparison for optimizing CNS-penetrant or peripheral-restricted pharmacokinetic profiles.

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